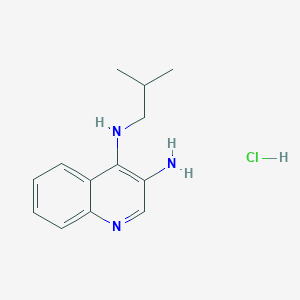

N4-Isobutylquinoline-3,4-diamine hydrochloride

Description

The exact mass of the compound N4-Isobutylquinoline-3,4-diamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N4-Isobutylquinoline-3,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Isobutylquinoline-3,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-(2-methylpropyl)quinoline-3,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14;/h3-6,8-9H,7,14H2,1-2H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRAINCPRZTHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=NC2=CC=CC=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647151 |

Source

|

| Record name | N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935521-01-0 |

Source

|

| Record name | N~4~-(2-Methylpropyl)quinoline-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(isobutylamino)quinoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N4-Isobutylquinoline-3,4-diamine Hydrochloride

The "Gateway" Intermediate for Imidazoquinoline TLR Agonists

Executive Summary & Chemical Identity

N4-Isobutylquinoline-3,4-diamine hydrochloride (CAS: 935521-01-0) is not merely a building block; it is the Critical Process Intermediate (CPI) in the synthesis of Imiquimod (Aldara), a potent Toll-like Receptor 7 (TLR7) agonist.

For drug development professionals, this compound represents the "reduction checkpoint." Its successful isolation confirms the transition from the nitro-quinoline precursor to the cyclization-ready diamine. However, its high electron density makes it susceptible to rapid oxidative degradation, necessitating rigorous handling protocols to prevent the formation of azo-dimer impurities (often designated as "Impurity C" or "Impurity 9" in regulatory filings).

Physicochemical Characterization

The following data aggregates experimentally validated properties for the hydrochloride salt, which is the preferred storage form due to enhanced stability over the free base.

| Property | Specification | Context/Implication |

| IUPAC Name | Core scaffold for Imiquimod | |

| CAS Number | 935521-01-0 (HCl Salt)99010-09-0 (Free Base) | Use HCl CAS for procurement to ensure stability. |

| Molecular Formula | MW: 251.76 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | Critical: Darkening to amber/green indicates oxidation (quinone imine formation). |

| Solubility | Methanol (High), Water (Moderate), DMSO | Methanol is the preferred solvent for HPLC analysis. |

| Melting Point | 262–264°C (Decomposes) | Sharp melting point indicates high purity; broadening suggests oxidation. |

| pKa | ~5.6 (Quinoline N), ~8.5 (Amine) | The N4-amine is less basic due to steric bulk and conjugation. |

Synthetic Utility & Mechanism

The strategic value of N4-Isobutylquinoline-3,4-diamine lies in its role as the cyclization precursor . The presence of vicinal amino groups (positions 3 and 4) allows for condensation with one-carbon donors (such as triethyl orthoformate or formamide) to close the imidazole ring, forming the tricyclic imidazoquinoline structure characteristic of Imiquimod.

The Cyclization Pathway

The transformation from the nitro-precursor to Imiquimod involves a delicate reduction followed by a high-temperature cyclization.

Figure 1: The synthetic "Gateway." The reduction of the nitro group must be complete, but over-reduction or oxidation of the resulting diamine (The Target) leads to irreversible impurities.

Handling, Stability & Quality Control

The Oxidation Trap

A common failure mode in Imiquimod synthesis is the "Greening" of the diamine intermediate.

-

Mechanism: The electron-rich diamine moiety is easily oxidized by atmospheric oxygen to form o-quinone diimines or azo-dimers.

-

Visual Indicator: Pure HCl salt is off-white. A green or amber hue indicates >0.5% oxidative impurity.

-

Prevention:

-

Salt Formation: Always isolate as the HCl salt immediately after reduction. The protonation of the amine groups reduces electron density, mitigating oxidation risk.

-

Inert Atmosphere: All handling must occur under Nitrogen or Argon.

-

Solvent Degassing: Solvents for HPLC or synthesis must be sparged with helium or nitrogen.

-

Impurity Profile (HPLC)

When analyzing this compound, researchers usually encounter three distinct peaks:

-

Precursor (RT ~0.8 RRT): Unreacted Nitro-compound.

-

Target (RT 1.0): N4-Isobutylquinoline-3,4-diamine.

-

Oxidative Impurity (RT ~1.2 RRT): Dimerized species (azo-linkage).

Experimental Protocols

The following protocols are derived from process chemistry optimization for Imiquimod [1, 2].

Protocol A: Synthesis of N4-Isobutylquinoline-3,4-diamine HCl

Objective: Reduction of 4-isobutylamino-3-nitroquinoline without generating oxidative impurities.

-

Preparation: Charge a hydrogenation vessel with 4-isobutylamino-3-nitroquinoline (10.0 g) and Methanol (100 mL).

-

Catalyst: Add 5% Pd/C (0.5 g) or Raney Nickel (wet, 1.0 g).

-

Note: Raney Nickel is preferred for cost, but Pd/C offers cleaner profiles in smaller batches.

-

-

Hydrogenation: Purge with

(3x), then-

Critical: Do not exceed 50°C; thermal degradation accelerates rapidly.

-

-

Filtration: Filter catalyst over Celite under a nitrogen blanket. Do not let the filter cake dry (pyrophoric risk).

-

Salt Formation: Cool filtrate to 0–5°C. Slowly bubble anhydrous HCl gas or add HCl in Methanol (1.1 eq) until pH < 3.

-

Isolation: The HCl salt precipitates. Filter, wash with cold acetone (to remove unreacted nitro), and dry under vacuum at 40°C.

-

Yield Target: >85% Off-white solid.

-

Protocol B: Analytical Quality Control (HPLC)

Objective: Quantify purity and detect the "Green" oxidative impurity.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),

. -

Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 5.0).

-

Gradient: 10% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 320 nm (nitro/azo impurities).

-

Sample Diluent: Methanol (degassed).

Workflow Visualization: QC Logic

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense against oxidized batches.

References

-

Minnesota Mining and Manufacturing Co (3M). (1987). Imidazoquinoline amines.[3][4] US Patent 4,689,338. Link

-

Glenmark Pharmaceuticals. (2008). Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.[5][6][7] WO Patent 2008023333. Link

-

CleanChem Laboratories. (n.d.). Imiquimod Impurity 9 (N4-Isobutylquinoline-3,4-diamine).[8] Retrieved from CleanChem.[8] Link

-

TCI Chemicals. (n.d.). 3-Amino-4-(isobutylamino)quinoline Hydrochloride Product Specifications.Link

Sources

- 1. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113461611A - Synthetic method of imiquimod intermediate - Google Patents [patents.google.com]

- 3. Imiquimod synthesis - chemicalbook [chemicalbook.com]

- 4. Design and synthesis of quinazoline-3,4-(4H)-diamine endowed with thiazoline moiety as new class for DPP-4 and DPPH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104402878A - Preparation method of imiquimod - Google Patents [patents.google.com]

- 6. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cleanchemlab.com [cleanchemlab.com]

N4-Isobutylquinoline-3,4-diamine Hydrochloride: A Technical Guide for Drug Discovery and Development

Abstract

N4-Isobutylquinoline-3,4-diamine hydrochloride is a heterocyclic amine belonging to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its structural features, particularly the N4-substituted diaminoquinoline core, suggest considerable potential for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of N4-Isobutylquinoline-3,4-diamine hydrochloride, drawing upon established knowledge of related quinoline derivatives to infer its chemical properties, potential synthesis, and likely biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound and its analogs.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Quinoline derivatives have been successfully developed as antimalarials (e.g., chloroquine), anticancer agents, and antimicrobials.[1][2] The introduction of amino groups at various positions on the quinoline ring has been a particularly fruitful strategy for enhancing biological activity. The 3,4-diaminoquinoline core, as present in the topic compound, is a key building block for synthesizing molecules with potential therapeutic applications.

Physicochemical Properties and Structure

N4-Isobutylquinoline-3,4-diamine hydrochloride is a hydrochloride salt, which typically enhances the aqueous solubility and stability of the parent compound, making it more amenable to biological testing and formulation.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈ClN₃ | |

| Molecular Weight | 251.76 g/mol | |

| CAS Number | 935521-01-0 | |

| Appearance | White to amber or dark green powder/crystal | |

| Storage | Store in a dark place, under an inert atmosphere, at room temperature. |

Structural Elucidation:

-

¹H and ¹³C NMR Spectroscopy: Would be used to confirm the presence and connectivity of the isobutyl group, the quinoline core, and the amino substituents.[3]

-

Mass Spectrometry (MS): Would be utilized to determine the exact mass and fragmentation pattern, confirming the molecular weight and structural integrity.

-

Infrared (IR) Spectroscopy: Would identify characteristic functional groups, such as N-H stretches of the amino groups and C=C and C=N vibrations of the quinoline ring.

Proposed Synthetic Pathway

A plausible synthetic route to N4-Isobutylquinoline-3,4-diamine can be conceptualized based on established methods for the synthesis of substituted quinolines. A common approach involves the construction of the quinoline core followed by functional group manipulations.

One potential pathway could start from a suitably substituted aniline and proceed through a cyclization reaction to form the quinoline ring, followed by nitration, reduction, and N-alkylation steps.

Caption: Hypothesized mechanism of anticancer action.

Potential Antimicrobial Activity

N-substituted diaminoquinazolines, which are structurally similar to the topic compound, have demonstrated potent antibacterial activity. [4]The 4-aminoquinoline scaffold is also the basis for the antimalarial drug chloroquine. [2] Hypothesized Mechanism of Action:

The antimicrobial activity could stem from the ability of the compound to interfere with essential bacterial processes. For instance, it might inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, or disrupt the bacterial cell membrane integrity. The planar quinoline ring could intercalate into bacterial DNA, while the amino and isobutyl groups could interact with the enzyme's active site or the membrane phospholipids.

Experimental Protocol: In Vitro Antibacterial Activity Assessment

To evaluate the potential antibacterial properties of N4-Isobutylquinoline-3,4-diamine hydrochloride, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of N4-Isobutylquinoline-3,4-diamine hydrochloride that inhibits the visible growth of a specific bacterial strain.

Materials:

-

N4-Isobutylquinoline-3,4-diamine hydrochloride

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of N4-Isobutylquinoline-3,4-diamine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

-

Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Safety and Handling

Based on available safety data sheets, N4-Isobutylquinoline-3,4-diamine hydrochloride is classified as harmful.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

N4-Isobutylquinoline-3,4-diamine hydrochloride represents an intriguing, yet underexplored, molecule within the pharmacologically significant quinoline class. While direct experimental data is currently scarce, its structural analogy to known bioactive compounds strongly suggests its potential as a valuable lead for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating research into this compound, from its synthesis and characterization to the evaluation of its biological activities. Further investigation is warranted to elucidate its precise mechanism of action, to perform comprehensive structure-activity relationship (SAR) studies, and to assess its in vivo efficacy and safety profile. The exploration of N4-Isobutylquinoline-3,4-diamine hydrochloride and its derivatives could pave the way for the discovery of new therapeutic agents to address unmet medical needs.

References

- Holzgrabe, U., & Wawer, I. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

- Khan, I., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169.

- Maddila, S., et al. (2021). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Saudi Pharmaceutical Journal, 29(8), 857-864.

-

ResearchGate. (2022). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]

-

Molecules. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

-

MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Retrieved from [Link]

Sources

N4-Isobutylquinoline-3,4-diamine hydrochloride structure and synthesis

This technical guide details the structure, synthesis, and process considerations for N4-Isobutylquinoline-3,4-diamine hydrochloride , a critical intermediate in the manufacturing of the immune response modifier Imiquimod (Aldara).

The Gateway Intermediate to Imidazoquinoline Agonists

Executive Summary

N4-Isobutylquinoline-3,4-diamine hydrochloride (CAS: 935521-01-0) is the penultimate scaffold in the synthesis of Imiquimod (TLR7 agonist). Its synthesis represents a classic problem in heterocyclic chemistry: the regioselective functionalization of the quinoline ring followed by a chemoselective reduction. This guide outlines a scalable, high-purity synthetic route suitable for pharmaceutical development, emphasizing the transition from the nitro-precursor to the diamine salt.

Chemical Profile & Structure

| Property | Specification |

| Common Name | N4-Isobutylquinoline-3,4-diamine HCl |

| IUPAC Name | N4-(2-methylpropyl)quinoline-3,4-diamine hydrochloride |

| CAS (Salt) | 935521-01-0 |

| CAS (Free Base) | 99010-09-0 |

| Molecular Formula | C₁₃H₁₈ClN₃ (Salt) |

| Molecular Weight | 251.76 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in acetone |

Structural Analysis

The molecule consists of a quinoline bicyclic core. The critical features are:

-

C4-Position: Substituted with an isobutylamino group.[1] This secondary amine eventually forms the imidazole ring nitrogen in Imiquimod.

-

C3-Position: Substituted with a primary amine. This is the result of nitro-reduction and serves as the nucleophile for the final cyclization.

-

Salt Form: The hydrochloride salt stabilizes the oxidation-prone diamine against air oxidation (formation of azo/azoxy impurities).

Retrosynthetic Analysis & Strategy

To synthesize the target, we disconnect at the C4-Nitrogen bond and the C3-Nitrogen oxidation state.

-

Precursor 1: 3-Nitro-4-(isobutylamino)quinoline (via Reduction)

-

Precursor 2: 4-Chloro-3-nitroquinoline (via S_NAr displacement)

-

Starting Material: 4-Hydroxyquinoline[3]

Strategic Logic: The electron-withdrawing nitro group at C3 activates the C4 position for Nucleophilic Aromatic Substitution (S_NAr). Once the isobutylamine is installed, the nitro group is reduced to the amine.

Visualization: Synthetic Pathway

Figure 1: Linear synthetic pathway from commercial starting materials to the target diamine salt.

Detailed Synthesis Protocols

Step 1: Nucleophilic Displacement (S_NAr)

Transformation of 4-Chloro-3-nitroquinoline to 3-Nitro-4-(isobutylamino)quinoline.

Rationale: The chlorine atom at C4 is highly labile due to the ortho-nitro group and the electron-deficient quinoline ring.

Protocol:

-

Charge: A reactor is charged with 4-Chloro-3-nitroquinoline (1.0 eq) and Dichloromethane (DCM) (10 vol).

-

Base Addition: Triethylamine (1.2 eq) is added to scavenge the HCl generated.

-

Nucleophile Addition: Isobutylamine (1.1 eq) is added dropwise while maintaining temperature < 30°C (Reaction is exothermic).

-

Reaction: Stir at reflux (40°C) for 2–4 hours. Monitor by HPLC (Disappearance of chloro-quinoline).

-

Workup: Wash organic layer with water (2x) to remove triethylamine hydrochloride salts.

-

Isolation: Concentrate the organic layer to yield the yellow solid intermediate.

-

Yield Expectation: 90–95%

-

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Transformation to the free base diamine.

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl or Na2S2O4) for pharmaceutical purity to avoid inorganic residues.

Protocol:

-

Charge: Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (15 vol).

-

Catalyst: Add 5% or 10% Pd/C (5 wt% loading) under nitrogen atmosphere. Safety: Pd/C is pyrophoric.

-

Hydrogenation: Pressurize with Hydrogen (H₂) to 3–5 bar (45–75 psi). Maintain temperature at 40–50°C.

-

Completion: Reaction is usually complete in 4–6 hours. Monitor for the disappearance of the nitro peak and the absence of hydroxylamine intermediates.

-

Filtration: Filter hot through Celite to remove the catalyst.

-

Filtrate: The solution now contains the free base N4-Isobutylquinoline-3,4-diamine .

Step 3: Salt Formation & Isolation

Stabilization of the diamine.

Protocol:

-

Acidification: Cool the filtrate from Step 2 to 0–5°C. Slowly add Concentrated HCl (1.1 eq) or HCl in Isopropanol.

-

Crystallization: The hydrochloride salt will precipitate. Stir for 1 hour at 0°C to maximize yield.

-

Filtration: Collect the solid by vacuum filtration.

-

Drying: Dry under vacuum at 45°C.

-

Yield Expectation: 80–85% (over two steps).

-

Process Safety & Logic (E-E-A-T)

The reduction step (Step 2) is the critical control point (CCP) regarding safety and quality. The partial reduction of nitro groups can lead to hydroxylamines , which are potential genotoxic impurities (PGIs).

Self-Validating System:

-

In-Process Control (IPC): Do not proceed to filtration until HPLC shows <0.1% of the nitro precursor and the hydroxylamine intermediate.

-

Exotherm Control: The S_NAr step is exothermic. Isobutylamine must be added at a rate that maintains the internal temperature below the boiling point of the solvent to prevent runaway.

Visualization: Reduction Process Logic

Figure 2: Process flow for the critical hydrogenation and salt formation steps.

Analytical Specifications

For use in drug development, the isolated intermediate must meet the following criteria:

| Test | Method | Acceptance Criteria |

| Identification | 1H-NMR (DMSO-d6) | Conforms to structure |

| Purity | HPLC (254 nm) | ≥ 98.5% |

| Related Substances | HPLC | Any single impurity ≤ 0.5% |

| Residual Solvents | GC | Meets ICH Q3C limits |

| Appearance | Visual | Off-white to yellow powder |

Key NMR Signals (Free Base in CDCl3):

-

δ 8.0 - 7.2 ppm: Multiplet (Quinoline aromatic protons).

-

δ 3.2 ppm: Doublet (Isobutyl CH₂).

-

δ 1.9 ppm: Multiplet (Isobutyl CH).

-

δ 1.0 ppm: Doublet (Isobutyl CH₃).

References

-

Gerster, J. F., et al. (1987). 1-Substituted-1H-imidazo[4,5-c]quinolin-4-amines and antiviral use. U.S. Patent 4,689,338.

- Foundational patent describing the synthesis of Imiquimod and the use of the 3,4-diamine intermedi

-

Zhang, Y., et al. (2007).[4] Improvement of Synthesis Procedure of Imiquimod. Journal of South China University of Technology.

- Describes the optimization of the reduction step using Iron/HCl vs Catalytic Hydrogen

-

PubChem. (n.d.).[2] N4-Isobutylquinoline-3,4-diamine hydrochloride (Compound Summary). National Library of Medicine.

- Verification of CAS 935521-01-0 and chemical properties.

-

Vandendriessche, A., et al. (2020). Method of reducing aromatic nitro compounds. World Intellectual Property Organization, WO2020128434A1.

- Provides modern context on nitro-reduction kinetics and impurity control.

Sources

- 1. Manufacturers of 3-Amino-4-(isobutylamino)quinoline hydrochloride, 98%, CAS 935521-01-0, A 6845, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CN104402878A - Preparation method of imiquimod - Google Patents [patents.google.com]

- 4. Improvement of Synthesis Procedure of Imiquimod [zrb.bjb.scut.edu.cn]

Technical Monograph: N4-Isobutylquinoline-3,4-diamine Hydrochloride

The following technical guide provides an in-depth analysis of N4-Isobutylquinoline-3,4-diamine hydrochloride (CAS: 935521-01-0).

Based on current pharmaceutical data, this compound is the critical penultimate intermediate and a known process-related impurity in the synthesis of Imiquimod (a potent TLR7 agonist). Its "Mechanism of Action" is best understood through the lens of Medicinal Chemistry (Structure-Activity Relationships) —specifically, how the cyclization of this diamine scaffold acts as the molecular "switch" that activates Toll-Like Receptor 7 (TLR7) signaling.

Role: Critical Synthetic Intermediate & Pharmacophore Scaffold Context: TLR7 Agonist Development (Imiquimod/Resiquimod Class)

Executive Technical Synthesis

N4-Isobutylquinoline-3,4-diamine hydrochloride (hereafter N4-IBQ ) represents the "open-ring" pharmacophore of the imidazoquinoline family. While the cyclized derivative (Imiquimod) is a potent immune response modifier, N4-IBQ serves two distinct roles in drug development:

-

The Synthetic Pivot: It acts as the nucleophilic scaffold required to form the imidazole ring, which is the structural prerequisite for TLR7 binding.

-

The SAR Negative Control: In biological assays, N4-IBQ is often used to demonstrate the necessity of the planar tricyclic system for receptor intercalation. Its significantly reduced or absent affinity for TLR7 highlights the critical nature of the imidazole ring closure.

Molecular Mechanism: The "Cyclization Switch"

The mechanism of action for N4-IBQ is chemical rather than purely biological. It is the substrate for the Hanztch-type cyclization that generates the active pharmaceutical ingredient (API).

Pharmacophore Geometry & Receptor Docking

The biological activity of this class of drugs relies on the molecule's ability to bind the hydrophobic pocket of TLR7 (specifically the leucine-rich repeat domain).

-

Active State (Imiquimod): The tricyclic imidazo[4,5-c]quinoline system is planar. This planarity allows for π-π stacking interactions within the TLR7 binding pocket, triggering the dimerization of the receptor and recruitment of MyD88.

-

Inactive/Precursor State (N4-IBQ): The 3,4-diamine structure is more flexible and lacks the rigid planarity of the fused imidazole ring. Consequently, it cannot effectively stabilize the TLR7 dimer interface. This makes N4-IBQ a crucial negative control in mechanistic studies to validate TLR7 specificity.

Chemical Transformation Pathway

The conversion of N4-IBQ to Imiquimod involves the condensation of the vicinal diamines with a one-carbon donor (typically triethyl orthoformate).

Figure 1: The "Cyclization Switch" mechanism illustrating the conversion of the inactive diamine scaffold (N4-IBQ) into the active TLR7 agonist.

Experimental Protocols & Validation

For researchers utilizing N4-IBQ, the following protocols ensure chemical integrity and validate its role as a precursor/standard.

Protocol A: Analytical Validation (Impurity Profiling)

Objective: Distinguish N4-IBQ from the active drug (Imiquimod) using HPLC. This is critical because trace amounts of unreacted diamine can be present in the final drug product.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Solvent B: Acetonitrile.

-

-

Gradient:

-

0-5 min: 5% B (Isocratic hold to elute polar salts).

-

5-20 min: 5% -> 60% B (Linear gradient).

-

20-25 min: 60% B.

-

-

Detection: UV at 242 nm (Characteristic quinoline absorption).

Expected Results:

| Compound | Approx. Retention Time (RT) | Spectral Characteristic |

|---|---|---|

| N4-IBQ (Diamine) | ~8.5 min | More polar due to free amines; elutes earlier. |

| Imiquimod (Cyclized) | ~12.2 min | Less polar due to ring closure; elutes later. |

Protocol B: Chemical Cyclization (Synthesis of Reference Standard)

Objective: Convert N4-IBQ to Imiquimod to demonstrate the pharmacophore generation.

Steps:

-

Dissolution: Dissolve 1.0 eq (251 mg) of N4-Isobutylquinoline-3,4-diamine HCl in 5 mL of anhydrous ethanol.

-

Reagent Addition: Add 3.0 eq of Triethyl Orthoformate.

-

Catalysis: Add catalytic amount (0.1 eq) of Sulfamic Acid or p-TsOH.

-

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Cool to RT. The cyclized product (Imiquimod) often precipitates as the hydrochloride salt or can be precipitated by adding diethyl ether.

-

Validation: Confirm disappearance of the diamine peak (Protocol A) and appearance of the imidazoquinoline peak.

Biological Context: Structure-Activity Relationship (SAR)

Understanding why N4-IBQ is less active than Imiquimod is key to designing new TLR agonists.

Comparative Activity Table

The following table summarizes the biological distinction between the open-ring precursor and the closed-ring drug.

| Feature | N4-Isobutylquinoline-3,4-diamine (Precursor) | Imiquimod (Active Drug) |

| Structure | Bicyclic (Quinoline) | Tricyclic (Imidazoquinoline) |

| Geometry | Flexible, Non-planar | Rigid, Planar |

| TLR7 Binding | Negligible / Weak | High Affinity (nM range) |

| Cytokine Induction | Minimal (Background levels) | Robust (IFN-α, TNF-α, IL-6) |

| Primary Use | Synthetic Intermediate, Impurity Standard | Antiviral, Antitumor Agent |

Mechanistic Signaling Pathway

When the active form (derived from N4-IBQ) binds TLR7, it triggers the following cascade. N4-IBQ is often used to prove that this cascade is not triggered by the scaffold alone.

Figure 2: The downstream signaling cascade activated by the cyclized derivative. N4-IBQ lacks the structural competency to initiate the "Ligand -> TLR7" step effectively.

Safety & Handling (Precursor Specifics)

While N4-IBQ is an intermediate, it possesses specific hazards distinct from the final drug.

-

Corrosivity/Irritation: As a diamine hydrochloride, it is acidic and can be corrosive to mucous membranes.

-

Genotoxicity Potential: As an aromatic amine/intercalator precursor, it should be handled as a potential mutagen until fully characterized, although the quinoline core is generally less genotoxic than other aromatic amines.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine groups, which leads to "browning" and degradation.

References

-

National Center for Advancing Translational Sciences (NCATS). "N4-Isobutylquinoline-3,4-diamine."[1] Global Substance Registration System (GSRS). Available at: [Link]

-

Veprho. "4-Isobutylamino-3-aminoquinoline Hydrochloride (Imiquimod Impurity)." Reference Standards. Available at: [Link]

- Hemmi, H., et al. "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, 2002.

- Schön, M.P., & Schön, M. "Imiquimod: mode of action." British Journal of Dermatology, 2007. (Details the necessity of the imidazo-ring for activity).

Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Imiquimod-Related Compound E Hydrochloride, a critical process-related impurity in the synthesis of the immune response modifier, Imiquimod. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the chemical identity, potential synthetic origins, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the potential immunological implications of this compound by contextualizing its structure within the known mechanism of action of Imiquimod as a Toll-like receptor 7 (TLR7) agonist. Detailed experimental protocols and data presentation are provided to equip scientific professionals with the necessary tools for the robust control of Imiquimod-Related Compound E in both research and manufacturing settings.

Introduction: The Significance of Impurity Profiling in Drug Development

The development and manufacturing of active pharmaceutical ingredients (APIs) is a complex process where the formation of impurities is inevitable. These impurities, which can arise from starting materials, intermediates, or degradation products, have the potential to impact the safety and efficacy of the final drug product. Therefore, stringent control and thorough characterization of impurities are mandated by regulatory agencies worldwide. This guide focuses on a specific impurity, Imiquimod-Related Compound E, which is associated with the synthesis of Imiquimod, a potent immune response modifier.

Imiquimod is an imidazoquinoline amine that functions as a Toll-like receptor 7 (TLR7) agonist.[1][2][3] Its therapeutic applications include the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[3][4] The mechanism of action involves the activation of the innate and acquired immune systems, leading to the induction of pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2][5][6] Given that the biological activity of Imiquimod is intrinsically linked to its chemical structure, any structurally related impurities could potentially exhibit unintended pharmacological or toxicological effects.

Chemical Identity and Properties of Imiquimod-Related Compound E

Imiquimod-Related Compound E is chemically identified as N4-Isobutylquinoline-3,4-diamine.[7] The hydrochloride salt form is typically utilized as a certified reference material for analytical purposes.

| Parameter | Value | Source |

| Chemical Name | N4-Isobutylquinoline-3,4-diamine | [7] |

| Synonyms | Imiquimod Impurity E | [7] |

| CAS Number | 99010-09-0 | [7][8] |

| Molecular Formula | C13H17N3 | [8] |

| Molecular Weight | 215.30 g/mol | [8] |

Potential Synthetic Pathways and Formation

The presence of Imiquimod-Related Compound E as an impurity suggests its formation during the synthesis of Imiquimod. While specific synthetic pathways for this impurity are not extensively detailed in the public domain, an analysis of the known synthesis routes for Imiquimod allows for a logical deduction of its potential origins.

A common synthetic approach to Imiquimod involves the construction of the imidazo[4,5-c]quinoline ring system.[9] A key step in many of these syntheses is the reaction of a substituted quinoline-3,4-diamine with a suitable reagent to form the imidazole ring. It is plausible that Imiquimod-Related Compound E arises as an unreacted intermediate or a side-product if the cyclization reaction to form the imidazole ring is incomplete or if a competing reaction occurs.

Below is a conceptual workflow illustrating a potential point of formation for Imiquimod-Related Compound E in a generalized Imiquimod synthesis.

Figure 1: Conceptual workflow of Imiquimod synthesis highlighting the potential origin of Imiquimod-Related Compound E.

Analytical Methodologies for Detection and Quantification

The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of Imiquimod and its related compounds.[10][11]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is essential for the accurate determination of Imiquimod and its impurities. The following protocol is a representative example based on established methodologies.

Experimental Protocol: RP-HPLC for Imiquimod and Related Impurities

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna-RP-C18).[10]

-

Mobile Phase A: Deionized water with 1% phosphoric acid.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar compounds.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 260 nm.[10]

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution containing known concentrations of Imiquimod and Imiquimod-Related Compound E hydrochloride reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sample Solution: Dissolve the Imiquimod API sample in the diluent to a known concentration.

-

-

System Suitability:

-

Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between Imiquimod and Imiquimod-Related Compound E.

-

-

Data Analysis:

-

Calculate the concentration of Imiquimod-Related Compound E in the sample by comparing its peak area to that of the corresponding peak in the standard solution.

-

The following diagram illustrates the workflow for the analytical control of Imiquimod-Related Compound E.

Figure 2: Workflow for the analytical control of Imiquimod-Related Compound E.

Mechanistic Considerations and Potential Immunological Activity

While there is no direct evidence on the biological activity of Imiquimod-Related Compound E, its structural similarity to Imiquimod warrants a discussion of its potential to interact with the same biological targets.

Imiquimod and its analogues exert their effects by binding to TLR7, a member of the Toll-like receptor family that recognizes single-stranded RNA.[5][6][14] This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs.[4] This, in turn, results in the production of pro-inflammatory cytokines and the activation of various immune cells, including macrophages, dendritic cells, and lymphocytes.[5][6]

The key structural features of Imiquimod responsible for its TLR7 agonist activity are the imidazoquinoline core and the 1-isobutyl substituent. Imiquimod-Related Compound E retains the quinoline core and the N4-isobutyl group but lacks the fused imidazole ring. The absence of this critical heterocyclic ring system is likely to significantly alter its ability to bind to TLR7 with the same affinity and efficacy as Imiquimod. However, the possibility of weak agonist or even antagonist activity cannot be entirely ruled out without empirical data.

The following diagram illustrates the established signaling pathway of Imiquimod, providing a framework for considering the potential, albeit likely different, immunological effects of Imiquimod-Related Compound E.

Figure 3: Simplified signaling pathway of Imiquimod via TLR7 activation.

Conclusion and Future Perspectives

Imiquimod-Related Compound E Hydrochloride is a critical impurity to monitor in the production of Imiquimod. This guide has provided a comprehensive overview of its chemical identity, potential synthetic origins, and robust analytical methods for its control. While its own biological activity remains uncharacterized, its structural relationship to the potent TLR7 agonist Imiquimod underscores the importance of minimizing its presence in the final API.

Future research should focus on the definitive elucidation of the synthetic pathways leading to the formation of Imiquimod-Related Compound E to enable more effective process control and optimization. Furthermore, in vitro and in vivo studies to assess its potential immunological activity would provide a more complete understanding of its safety profile. The methodologies and information presented herein serve as a valuable resource for scientists and researchers dedicated to ensuring the quality, safety, and efficacy of Imiquimod-based therapeutics.

References

-

Pediatric Oncall. (n.d.). Imiquimod - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

-

Veeprho. (n.d.). Imiquimod Related Compound C | CAS 99010-64-7. Retrieved from [Link]

- Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: Mechanism of action and therapeutic potential.

-

U.S. Food and Drug Administration. (2008). Imiquimod Clinpharm PREA. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Imiquimod-impurities. Retrieved from [Link]

- Patrudu, T. B., et al. (2020). Determination and quantification of imiquimod and its related impurities from bulk drug production by high-performance liquid chromatography. International Journal of Green Pharmacy, 14(2).

-

National Center for Biotechnology Information. (n.d.). Imiquimod. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation of imiquimod. Retrieved from [Link]

- Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Journal of the European Academy of Dermatology and Venereology, 16(Suppl. 1), 3-7.

- Google Patents. (n.d.). A process for the preparation of Imiquimod and intermediates thereof.

-

USP-NF. (2020). Imiquimod. Retrieved from [Link]

-

Dr. Oracle. (2023). What is the mechanism of action of imiquimod? Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Imiquimod. In StatPearls. Retrieved from [Link]

-

Web of Pharma. (n.d.). Imiquimod. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imiquimod - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents [patents.google.com]

- 10. greenpharmacy.info [greenpharmacy.info]

- 11. researchgate.net [researchgate.net]

- 12. uspnf.com [uspnf.com]

- 13. trungtamthuoc.com [trungtamthuoc.com]

- 14. droracle.ai [droracle.ai]

N4-Isobutylquinoline-3,4-diamine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Potent Immunomodulator

In the landscape of contemporary immunology and drug development, the strategic activation of the innate immune system holds immense promise for therapeutic innovation. Toll-like receptors (TLRs), a class of pattern recognition receptors, stand at the forefront of this paradigm. Among these, Toll-like receptor 7 (TLR7) has garnered significant attention for its role in recognizing single-stranded RNA viruses and initiating a robust antiviral and anti-tumoral immune response. N4-Isobutylquinoline-3,4-diamine hydrochloride (CAS 935521-01-0) has emerged as a noteworthy small molecule agonist of TLR7, offering researchers a valuable tool to probe the intricacies of innate immunity and explore novel therapeutic avenues for a spectrum of diseases, including cancers and viral infections.

This technical guide provides an in-depth exploration of N4-Isobutylquinoline-3,4-diamine hydrochloride, from its fundamental physicochemical properties to its mechanism of action and practical applications in preclinical research. Synthesizing technical data with field-proven insights, this document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively harness the potential of this potent immunomodulator.

Core Compound Profile: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in a research setting. N4-Isobutylquinoline-3,4-diamine hydrochloride is a synthetic small molecule belonging to the quinoline class of compounds. Its hydrochloride salt form generally confers improved solubility and stability.

| Property | Value | Source |

| CAS Number | 935521-01-0 | [1] |

| Molecular Formula | C₁₃H₁₈ClN₃ | [1] |

| Molecular Weight | 251.76 g/mol | [1] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in DMSO and dimethylformamide. Slightly soluble in water. Insoluble in ethanol. | Inferred from similar compounds[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Structure-Activity Relationship: The Chemical Blueprint for TLR7 Agonism

The structure of N4-Isobutylquinoline-3,4-diamine hydrochloride is key to its function as a TLR7 agonist. Structure-activity relationship (SAR) studies on related imidazoquinolines and quinazolines have illuminated the critical molecular features for potent TLR7 activation.[5][6][7]

Key structural elements likely contributing to the activity of N4-Isobutylquinoline-3,4-diamine hydrochloride include:

-

The Quinoline Scaffold: This heterocyclic system serves as the core structure, providing the necessary framework for interaction with the TLR7 binding pocket.

-

The 3,4-Diamine Groups: The presence and positioning of these amine groups are critical for forming hydrogen bonds and other interactions within the TLR7 binding site. The 4-amino group, in particular, has been shown to be essential for the activity of related imidazoquinoline-based TLR7 agonists.[6]

-

The N4-Isobutyl Group: This alkyl substituent likely plays a crucial role in optimizing the compound's binding affinity and physicochemical properties, such as lipophilicity, which can influence its ability to cross cell membranes and reach the endosomal compartment where TLR7 is located.

Mechanism of Action: Igniting the Innate Immune Response through TLR7

N4-Isobutylquinoline-3,4-diamine hydrochloride exerts its immunomodulatory effects by acting as an agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[6] Upon binding, the agonist induces a conformational change in the TLR7 protein, leading to its dimerization and the recruitment of the adaptor protein MyD88.[6] This initiates a downstream signaling cascade culminating in the activation of transcription factors, most notably NF-κB and IRF7.

The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β).[5] This cytokine and interferon milieu orchestrates a multifaceted immune response characterized by:

-

Activation of Dendritic Cells (DCs): TLR7 agonism promotes the maturation and activation of DCs, enhancing their ability to present antigens to T cells.[8]

-

Natural Killer (NK) Cell Activation: The cytokines produced in response to TLR7 stimulation, such as IFN-α and IL-12, are potent activators of NK cells, augmenting their cytotoxic activity against tumor cells and virus-infected cells.[8]

-

Polarization of T Helper 1 (Th1) Responses: The cytokine environment fostered by TLR7 activation favors the differentiation of naive CD4+ T cells into Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens and tumors.

-

B Cell Activation and Antibody Production: TLR7 signaling can directly and indirectly promote B cell proliferation, differentiation, and the production of antibodies.

Caption: TLR7 Signaling Pathway Activation.

Applications in Research and Drug Development

The potent immunostimulatory properties of N4-Isobutylquinoline-3,4-diamine hydrochloride make it a versatile tool for a range of research and preclinical drug development applications.

In Vitro Characterization of Immune Responses

-

TLR7 Reporter Assays: The most direct method to confirm the TLR7 agonistic activity of the compound is through the use of a reporter cell line, such as HEK-Blue™ TLR7 cells.[9] These cells are engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. Activation of TLR7 by the compound leads to the production of SEAP, which can be easily quantified colorimetrically.

-

Cytokine Profiling in Primary Immune Cells: A crucial step in characterizing the compound's biological activity is to measure the profile of cytokines and chemokines it induces in relevant primary immune cells. Human peripheral blood mononuclear cells (PBMCs) or isolated populations of pDCs and B cells are commonly used for this purpose.[10][11] The supernatant from cell cultures treated with the compound can be analyzed using multiplex immunoassays (e.g., Luminex) or ELISA to quantify a broad panel of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10).[5][12][13]

-

Dendritic Cell Maturation Assays: The ability of the compound to induce dendritic cell maturation can be assessed by treating monocyte-derived dendritic cells (mo-DCs) or bone marrow-derived dendritic cells (BMDCs) and analyzing the upregulation of co-stimulatory molecules (e.g., CD80, CD86, CD40) and MHC class II by flow cytometry.[8]

Step-by-Step Protocol: In Vitro TLR7 Reporter Assay

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in HEK-Blue™ Detection medium.[9]

-

Compound Preparation: Prepare a stock solution of N4-Isobutylquinoline-3,4-diamine hydrochloride in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Add the diluted compound to the appropriate wells of the cell plate. Include a positive control (e.g., R848) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[9]

-

Data Acquisition: Measure the absorbance of the cell culture supernatant at 620-650 nm to quantify SEAP activity.[9]

-

Data Analysis: Calculate the EC₅₀ value of the compound by plotting the dose-response curve.

In Vivo Evaluation in Preclinical Models

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its in vivo target engagement, is critical. PK/PD studies in mice or other relevant animal models involve administering the compound (e.g., subcutaneously, orally) and measuring its plasma concentrations over time, alongside the induction of key biomarkers such as plasma cytokines (e.g., IFN-α, IP-10).[5][14][15]

-

Anti-Tumor Efficacy Models: The potential of N4-Isobutylquinoline-3,4-diamine hydrochloride as a cancer immunotherapeutic agent can be evaluated in syngeneic tumor models.[2] This involves implanting tumor cells into immunocompetent mice and then treating them with the compound, either as a monotherapy or in combination with other anti-cancer agents like checkpoint inhibitors. Tumor growth inhibition and survival are the primary endpoints.

-

Infectious Disease Models: The compound's ability to enhance the immune response to pathogens can be assessed in various infectious disease models. For example, its efficacy as a vaccine adjuvant can be tested by co-administering it with a specific antigen and measuring the resulting antigen-specific antibody titers and T-cell responses.[10]

Experimental Workflow: In Vivo Anti-Tumor Efficacy Study

Caption: In Vivo Anti-Tumor Efficacy Workflow.

Safety and Toxicology

While specific toxicology data for N4-Isobutylquinoline-3,4-diamine hydrochloride is limited, information from other small molecule TLR7 agonists provides a general understanding of the potential safety considerations. The primary safety concerns with systemic administration of TLR7 agonists are related to on-target immunologic effects, which can manifest as flu-like symptoms, including pyrexia, headache, myalgia, and nausea.[16] These effects are typically dose-dependent and transient.[16]

Preclinical toxicology studies in animal models are essential to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organ toxicities.[17] Careful dose-escalation studies in early clinical trials are also critical for establishing a safe and effective dose range in humans.

Conclusion and Future Directions

N4-Isobutylquinoline-3,4-diamine hydrochloride is a valuable research tool for investigating the intricacies of TLR7-mediated immunity. Its potent agonist activity provides a platform for exploring the therapeutic potential of targeted innate immune activation in oncology and infectious diseases. Future research should focus on elucidating a detailed synthesis pathway, conducting comprehensive preclinical toxicology studies, and exploring its efficacy in a wider range of disease models, both as a monotherapy and in combination with other therapeutic modalities. The insights gained from such studies will be instrumental in determining the clinical translatability of this promising immunomodulatory agent.

References

-

Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing. [Link]

-

TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. BioWorld. [Link]

-

Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. PMC. [Link]

-

Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. ResearchGate. [Link]

-

Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates. ACS Publications. [Link]

-

Antitumor Activity and Immune Response Induction of a Dual Agonist of Toll-Like Receptors 7 and 8. AACR Journals. [Link]

-

Safety and efficacy of Toll-like receptor agonists as therapeutic agents and vaccine adjuvants for infectious diseases in animals: A systematic review. Frontiers. [Link]

-

Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). NIH. [Link]

-

Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. PMC - NIH. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system. Taylor & Francis Online. [Link]

-

Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers. PubMed Central. [Link]

-

AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. PMC - PubMed Central. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate. [Link]

-

TLR reporter cell lines for screening TLR agonists and antagonists (136.20). The Journal of Immunology. [Link]

-

TLR7 agonism accelerates disease in a mouse model of primary Sjögren's syndrome and drives expansion of T-bet+ B cells. Frontiers. [Link]

-

(PDF) Safety, tolerability, pharmacokinetics and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers. ResearchGate. [Link]

-

Population Pharmacokinetics/Pharmacodynamics of a Toll-Like-Receptor 7 (TLR7) Agonist that Induces IP-10 and ISG15 in Cynomolgus. ascpt.onlinelibrary.wiley.com. [Link]

-

Isobutyl quinoline (CAS N° 68198-80-1). ScenTree. [Link]

-

Safety and efficacy of toll-like receptor agonists as therapeutic agents and vaccine adjuvants for infectious diseases in animals: a systematic review. Frontiers. [Link]

-

Structural analysis reveals TLR7 dynamics underlying antagonism. PMC - NIH. [Link]

-

Triggering TLR7 in mice induces immune activation and lymphoid system disruption, resembling HIV-mediated pathology. Blood. [Link]

-

Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

3,4-dihydro-2H-quinoline-1,4-diamine. PubChem. [Link]

-

To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Small molecule Toll-like receptor 7 agonists localize to the MHC class II loading compartment of human plasmacytoid dendritic cells. ResearchGate. [Link]

-

Recent Advances on Small-Molecule Antagonists Targeting TLR7. MDPI. [Link]

-

Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines. pds.sitc.sitc-axcms-media.net. [Link]

-

2-Isobutylquinoline. PubChem. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

-

Isoquinoline-1,6-diamine. PubChem. [Link]

Sources

- 1. 935521-01-0|N4-Isobutylquinoline-3,4-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 6. TLR7 Antibodies | Cell Signaling Technology [cellsignal.com]

- 7. fraterworks.com [fraterworks.com]

- 8. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 10. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. page-meeting.org [page-meeting.org]

- 16. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Safety and efficacy of toll-like receptor agonists as therapeutic agents and vaccine adjuvants for infectious diseases in animals: a systematic review [frontiersin.org]

An In-depth Technical Guide to N4-Isobutylquinoline-3,4-diamine hydrochloride: A Promising Scaffold for Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of N4-Isobutylquinoline-3,4-diamine hydrochloride. As a senior application scientist, the following sections synthesize available data with field-proven insights to facilitate its use in research and development. This molecule, a structural analog of the approved immunomodulatory drug Imiquimod, presents a compelling scaffold for the discovery of novel therapeutic agents, particularly in the realm of immunology and oncology.

Molecular Identity and Physicochemical Properties

N4-Isobutylquinoline-3,4-diamine hydrochloride is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system substituted with a diamine and an isobutyl group. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological assays and formulation development.

Table 1: Physicochemical Properties of N4-Isobutylquinoline-3,4-diamine hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | N4-isobutylquinoline-3,4-diamine hydrochloride | N/A |

| Synonyms | 3-Amino-4-(isobutylamino)quinoline hydrochloride | [1] |

| CAS Number | 935521-01-0 | [1] |

| Molecular Formula | C₁₃H₁₇N₃·HCl | [1] |

| Molecular Weight | 251.76 g/mol | [1] |

| Appearance | White to amber to dark green powder | N/A |

| Melting Point | 264 °C | N/A |

| Solubility | Given its hydrochloride salt nature, it is expected to have some solubility in water and polar organic solvents like ethanol and DMSO. However, precise quantitative data is not readily available in the public domain. | [2][3] |

| pKa | The presence of multiple basic nitrogen atoms suggests multiple pKa values. The quinoline nitrogen and the two exocyclic amino groups will have distinct pKa values, which will influence the molecule's charge and solubility at different pH levels. Specific experimental pKa values are not publicly available. | N/A |

Structural Elucidation and Spectral Data

While specific spectral data for N4-Isobutylquinoline-3,4-diamine hydrochloride is not publicly available, a theoretical analysis based on its structure can provide expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those from the aromatic protons on the quinoline ring, the protons of the isobutyl group (a doublet for the methyl groups and a multiplet for the methine and methylene protons), and signals for the amine protons, which may be broad and exchangeable. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbons of the quinoline ring system and the four carbons of the isobutyl group. The carbons attached to the nitrogen atoms would be shifted downfield.[5]

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₃H₁₇N₃) at m/z 215.14. The fragmentation pattern would likely involve the loss of the isobutyl group and other characteristic cleavages of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations from the primary and secondary amines in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1500-1650 cm⁻¹ region.

Synthesis and Reactivity

A plausible synthetic route to N4-Isobutylquinoline-3,4-diamine can be inferred from established quinoline synthesis methodologies.

Proposed Synthesis Workflow

A common approach to constructing the 3,4-diaminoquinoline scaffold is through the reduction of a corresponding nitro-aminoquinoline precursor. The isobutylamino group can be introduced via nucleophilic aromatic substitution.

Caption: Hypothesized TLR7/8 signaling pathway initiated by N4-Isobutylquinoline-3,4-diamine hydrochloride.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the solubility of the compound in an aqueous buffer.

Materials:

-

N4-Isobutylquinoline-3,4-diamine hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of PBS (e.g., 1 mL).

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After shaking, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a known volume of mobile phase.

-

Analyze the diluted sample by HPLC with a validated analytical method to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the concentration and the dilution factor.

Causality behind Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Using PBS at pH 7.4 mimics physiological conditions. Centrifugation ensures that only the dissolved compound is analyzed. HPLC provides a sensitive and accurate method for quantification.

Safety and Handling

N4-Isobutylquinoline-3,4-diamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on available safety data, it is classified as a skin and eye irritant. [1] Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Conclusion

N4-Isobutylquinoline-3,4-diamine hydrochloride is a promising chemical entity with significant potential in the field of immunology. Its structural relationship to Imiquimod suggests a role as a TLR agonist, opening avenues for the development of novel therapeutics for infectious diseases and cancer. This guide provides a foundational understanding of its properties, serving as a valuable resource for researchers embarking on studies with this compound. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its therapeutic potential.

References

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

-

PubChem. Imiquimod | C14H16N4 | CID 57469.[Link]

-

National Institutes of Health. Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening.[Link]

-

ResearchGate. Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives.[Link]

-

ScenTree. Isobutyl quinoline (CAS N° 68198-80-1).[Link]

-

MDPI. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview.[Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.[Link]

- Google Patents.

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.[Link]

-

National Institutes of Health. Formulated Phospholipids as Non-Canonical TLR4 Agonists.[Link]

-

PubMed. TLR4 ligand formulation causes distinct effects on antigen-specific cell-mediated and humoral immune responses.[Link]

-

PubChem. n4-(7-Chloroquinolin-4-yl)-n1-methylpentane-1,4-diamine.[Link]

-

Scilit. 1 H and 13 C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives.[Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis.[Link]

-

National Institutes of Health. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update.[Link]

-

National Institutes of Health. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.[Link]

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.[Link]

-

alpaipars. NMR spectroscopy in pharmacy.[Link]

-

MDPI. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO.[Link]

-

PubChem. 2-Isobutylquinoline | C13H15N | CID 7130.[Link]

-

ResearchGate. Solubility of drugs in ethanol and dmso.[Link]

-

Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov.[Link]

-

GSRS. N4-ISOBUTYLQUINOLINE-3,4-DIAMINE.[Link]

-

USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.[Link]

Sources

Optimizing the Imidazoquinoline Scaffold: A Technical Guide to N4-Isobutylquinoline-3,4-diamine Hydrochloride

Executive Summary

N4-Isobutylquinoline-3,4-diamine hydrochloride (Free base CAS: 99010-09-0) represents the critical "gateway intermediate" in the synthesis of Imiquimod , a potent Toll-like Receptor 7 (TLR7) agonist used in immunotherapy. In drug development, this molecule is not merely a transient precursor; it is a Critical Quality Attribute (CQA) checkpoint. Its purity determines the efficacy of the final cyclization step, and its stability profile dictates the shelf-life of the active pharmaceutical ingredient (API).

This guide provides a rigorous technical analysis of the diamine intermediate, focusing on its synthesis, stabilization via hydrochloride salt formation, and its role in the TLR7 signaling cascade.

Part 1: Chemical Identity & Structural Significance

The molecule is an electron-rich quinoline derivative characterized by two amine functionalities at the 3 and 4 positions. The N4-position is substituted with an isobutyl group, which is essential for the hydrophobic binding pocket interaction in the TLR7 receptor.

Molecular Profile Table

| Parameter | Specification |

| Chemical Name | N4-Isobutylquinoline-3,4-diamine hydrochloride |

| Synonyms | 3-amino-4-(isobutylamino)quinoline HCl; Imiquimod Related Compound E |

| CAS (Free Base) | 99010-09-0 |

| CAS (Imiquimod) | 99011-02-6 (Final Product) |

| Molecular Formula | C₁₃H₁₇N₃[1][2][3][4][5][6] · xHCl |

| Role | Key Starting Material (KSM) / Late-Stage Intermediate |

| Stability Issue | High susceptibility to oxidation (air-sensitive) due to ortho-diamine motif. |

Part 2: Synthetic Engineering & Process Chemistry

The synthesis of N4-Isobutylquinoline-3,4-diamine is the most technically demanding step in the Imiquimod pathway. It requires the reduction of a nitro-precursor without over-reducing the quinoline ring.

The Critical Pathway: Nitro-Reduction to Cyclization

The following diagram illustrates the synthetic flow, highlighting the "Diamine Checkpoint" where the hydrochloride salt is often formed to arrest oxidation.

Figure 1: Synthetic workflow for Imiquimod, isolating the N4-Isobutylquinoline-3,4-diamine intermediate.

Protocol 1: Catalytic Hydrogenation (Self-Validating)

Objective: Convert 4-isobutylamino-3-nitroquinoline to N4-Isobutylquinoline-3,4-diamine hydrochloride.

Expert Insight: The free base diamine oxidizes rapidly in air to form dark impurities (azobenzene-like dimers). Immediate conversion to the HCl salt or immediate use in cyclization is mandatory.

-

Reactor Loading: Charge a high-pressure reactor with 4-isobutylamino-3-nitroquinoline (1.0 eq) and Methanol (10 vol).

-

Catalyst Addition: Add 5% Pd/C (50% wet, 0.05 eq by weight). Safety: Add under inert nitrogen flow to prevent ignition.

-

Hydrogenation: Pressurize to 3.0 bar H₂ at 25°C. Stir vigorously.

-

Validation Check: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

-

HPLC Check: Limit for starting nitro compound: < 0.1%.

-

-

Filtration: Filter catalyst over Celite under nitrogen atmosphere. Do not expose the filtrate to air unnecessarily.

-

Salt Formation (Stabilization):

-

Cool filtrate to 0–5°C.

-

Slowly add HCl in Isopropanol (2.2 eq) dropwise.

-

The dihydrochloride salt precipitates as a yellow/off-white solid.

-

-

Isolation: Filter the solid, wash with cold isopropanol, and dry under vacuum at 40°C.

Part 3: Biological Context (Mechanism of Action)

While the diamine is an intermediate, its structural pharmacophore dictates the biological activity of the final drug. The isobutyl tail (introduced at the diamine stage) is critical for anchoring the molecule into the hydrophobic pocket of the TLR7 receptor within the endosome.

TLR7 Signaling Pathway Diagram

This diagram explains why we synthesize this molecule: to trigger the interferon cascade.

Figure 2: The TLR7 activation cascade initiated by the imidazoquinoline scaffold.

Part 4: Analytical Quality Control

The purity of N4-Isobutylquinoline-3,4-diamine is the primary determinant of yield in the subsequent cyclization step. Impurities here (regioisomers) are difficult to remove from the final API.

HPLC Method Parameters (Reverse Phase)

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 80% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Key Impurity | Regioisomer: 2-isobutylamino-3-aminoquinoline (arises from incorrect SNAr displacement). |

Causality Note: If the "Diamine" peak shows tailing, it indicates oxidation to the azo-dimer. Fresh sample preparation in degassed solvent is required for accurate QC.

References